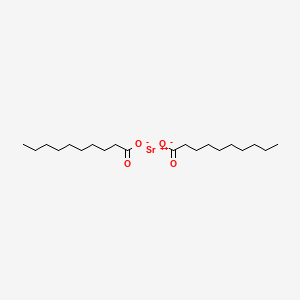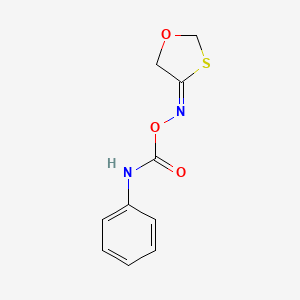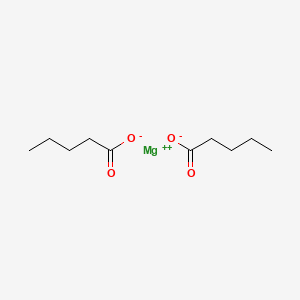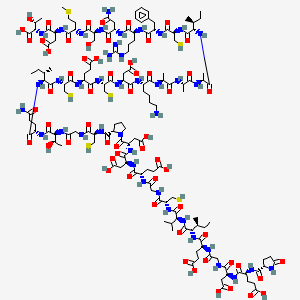
Crotoxin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crotoxin B is a significant component of the venom of the South American rattlesnake, Crotalus durissus terrificus. It is a basic phospholipase A2 enzyme that forms part of the crotoxin complex, which is a heterodimeric β-neurotoxin. The crotoxin complex consists of two non-covalently bound subunits: crotapotin (Component A) and this compound (Component B). This compound is responsible for the neurotoxic effects of the venom, making it a subject of extensive research in toxinology and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Crotoxin B can be produced through recombinant DNA technology. A common method involves cloning the this compound gene into a bacterial expression vector, such as pCR®2.1-TOPO. The recombinant protein is then expressed in Escherichia coli. The expressed protein is typically found in inclusion bodies, which are solubilized using denaturing agents like urea. The protein is then refolded in vitro to regain its native structure and activity .
Industrial Production Methods
Industrial production of this compound follows similar recombinant DNA techniques but on a larger scale. The process involves optimizing the expression conditions in bioreactors, followed by purification using affinity chromatography. The refolding process is critical to ensure the protein regains its functional conformation. This method allows for the production of large quantities of this compound for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Crotoxin B primarily undergoes enzymatic reactions typical of phospholipase A2 enzymes. These include hydrolysis of phospholipids, leading to the release of fatty acids and lysophospholipids. The enzyme can also participate in oxidation and reduction reactions, depending on the cellular environment .
Common Reagents and Conditions
The hydrolytic activity of this compound is typically studied using phospholipid substrates in the presence of calcium ions, which are essential for its enzymatic activity. Other reagents used in these reactions include buffers to maintain pH and detergents to solubilize the phospholipids .
Major Products Formed
The primary products of the hydrolytic reaction catalyzed by this compound are free fatty acids and lysophospholipids. These products can further participate in various biochemical pathways, contributing to the toxic effects observed during envenomation .
Aplicaciones Científicas De Investigación
Crotoxin B has a wide range of applications in scientific research:
Chemistry: It is used to study enzyme kinetics and the mechanisms of phospholipase A2 enzymes.
Biology: this compound is employed in research on cell membrane dynamics and signal transduction pathways.
Medicine: The compound has potential therapeutic applications due to its immunomodulatory and anti-inflammatory properties.
Mecanismo De Acción
Crotoxin B exerts its effects primarily through its phospholipase A2 activity. It hydrolyzes the sn-2 acyl bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids. These products can act as signaling molecules, triggering inflammatory responses and other cellular processes. The enzyme targets cell membranes, disrupting their integrity and leading to cell lysis. Additionally, this compound can modulate immune responses by affecting the activity of various immune cells .
Comparación Con Compuestos Similares
Similar Compounds
Crotapotin (Component A): The non-toxic subunit of the crotoxin complex that enhances the toxicity of crotoxin B.
Other Phospholipase A2 Enzymes: Similar enzymes found in the venoms of other snake species, such as Naja naja (Indian cobra) and Bothrops jararacussu (Brazilian pit viper).
β-Bungarotoxin: A neurotoxin from the venom of Bungarus multicinctus (many-banded krait) that also targets presynaptic terminals.
Uniqueness
This compound is unique due to its combination with crotapotin, which enhances its toxicity and specificity. This combination allows for a more potent and targeted neurotoxic effect compared to other phospholipase A2 enzymes. Additionally, this compound’s ability to modulate immune responses and its potential therapeutic applications set it apart from similar compounds .
Propiedades
Número CAS |
59979-26-9 |
|---|---|
Fórmula molecular |
C149H233N41O60S6 |
Peso molecular |
3751.1 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H233N41O60S6/c1-15-64(6)112(143(244)183-94(62-255)140(241)171-82(47-72-25-19-18-20-26-72)132(233)166-74(28-23-44-155-149(153)154)124(225)172-83(48-97(152)195)133(234)178-89(57-191)137(238)169-81(42-46-256-14)129(230)175-87(52-109(214)215)136(237)189-116(71(13)193)148(249)250)186-119(220)69(11)160-117(218)67(9)159-118(219)68(10)161-123(224)73(27-21-22-43-150)165-134(235)85(50-107(210)211)176-139(240)92(60-253)179-128(229)80(35-41-105(206)207)168-138(239)93(61-254)182-144(245)113(65(7)16-2)187-131(232)78(30-36-96(151)194)170-146(247)115(70(12)192)184-101(199)56-158-121(222)90(58-251)180-141(242)95-29-24-45-190(95)147(248)88(53-110(216)217)177-135(236)86(51-108(212)213)174-126(227)76(32-38-102(200)201)163-100(198)55-157-122(223)91(59-252)181-142(243)111(63(4)5)185-145(246)114(66(8)17-3)188-130(231)77(33-39-103(202)203)164-99(197)54-156-120(221)84(49-106(208)209)173-127(228)79(34-40-104(204)205)167-125(226)75-31-37-98(196)162-75/h18-20,25-26,63-71,73-95,111-116,191-193,251-255H,15-17,21-24,27-62,150H2,1-14H3,(H2,151,194)(H2,152,195)(H,156,221)(H,157,223)(H,158,222)(H,159,219)(H,160,218)(H,161,224)(H,162,196)(H,163,198)(H,164,197)(H,165,235)(H,166,233)(H,167,226)(H,168,239)(H,169,238)(H,170,247)(H,171,241)(H,172,225)(H,173,228)(H,174,227)(H,175,230)(H,176,240)(H,177,236)(H,178,234)(H,179,229)(H,180,242)(H,181,243)(H,182,245)(H,183,244)(H,184,199)(H,185,246)(H,186,220)(H,187,232)(H,188,231)(H,189,237)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H,249,250)(H4,153,154,155)/t64-,65-,66-,67-,68-,69-,70+,71+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,111-,112-,113-,114-,115-,116-/m0/s1 |
Clave InChI |
KRVXOUFVOPNQAZ-JLBFQTDKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canónico |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


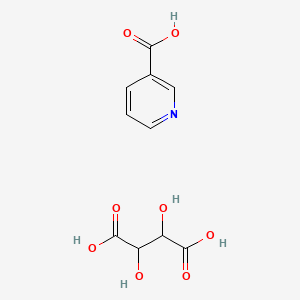

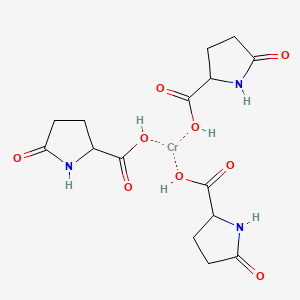

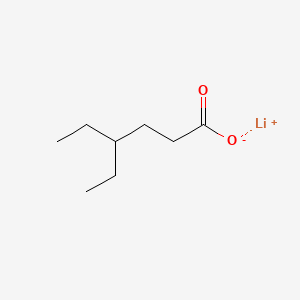
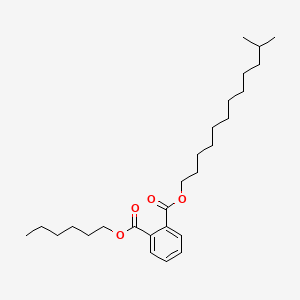

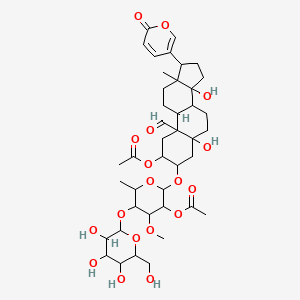
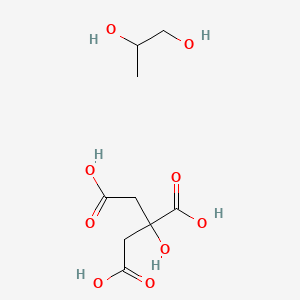
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
